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Compound of Interest

8-Hydroxy-1-methylquinolin-2(1H)-
Compound Name:

one
CAS No.: 59828-11-4
Cat. No.: B3273921

Get Quote

Executive Summary: The "Privileged" Lactam
Scaffold

The 8-hydroxy-1-methylquinolin-2(1H)-one moiety (also known as N-methyl-8-
hydroxycarbostyril) represents a distinct structural evolution from the classic 8-hydroxyquinoline
(8-HQ) chelator.[1] While 8-HQ is renowned for its bidentate metal coordination (N,O), the 1-
methyl-2-one derivative "locks" the nitrogen into a lactam functionality.[1] This modification
dramatically alters the electronic landscape, abolishing the basicity of the ring nitrogen and
shifting the pharmacological mechanism from simple metal sequestration to specific
hydrophobic pocket interactions—most notably in HIV-1 Integrase allosteric inhibition and

-adrenoceptor agonism.

This guide dissects the synthetic challenges (specifically N- vs. O-alkylation regioselectivity),
the altered coordination chemistry, and the high-value biological targets of this scaffold.

Chemical Architecture & Rational Design
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Structural Divergence from 8-Hydroxyquinoline

The core distinction lies in the lactam-lactim tautomerism.

» 8-Hydroxyquinoline: Exists primarily as a pyridine-phenol system. The nitrogen lone pair is
available for protonation (

) or metal chelation.

e 8-Hydroxyquinolin-2(1H)-one: Exists in equilibrium, but the lactam (2-one) form
predominates in polar solvents.[1]

e 1-Methyl Derivative: Methylation at
permanently locks the system in the lactam form.
Key Consequence: The

atom in the methylated derivative is non-basic and non-nucleophilic due to amide resonance.
This eliminates the classic "N,O-bidentate" chelation pocket of 8-HQ, forcing the molecule to
interact via the 8-hydroxyl group (H-bond donor) and the 2-carbonyl (H-bond acceptor), or
through

-stacking interactions facilitated by the planar bicyclic core.[1]

Diagram: Electronic Locking & Chelation Loss
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Figure 1: Structural evolution from 8-HQ to the N-methyl lactam, highlighting the loss of the
metal-binding nitrogen lone pair.
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Synthetic Pathways & Regioselectivity

Synthesizing 8-hydroxy-1-methylquinolin-2(1H)-one requires overcoming the competing
nucleophilicity of the phenoxide oxygen at C8 and the amide nitrogen/oxygen at C2. Direct
methylation of 8-hydroxyquinolin-2(1H)-one often yields the 8-methoxy ether or mixtures.[1][2]

The "Robust Route": Protection-First Strategy

To guarantee N-methylation, the C8-hydroxyl must be masked. The most reliable protocol
involves starting from 8-methoxyquinoline.

Step-by-Step Protocol:

e Precursor Synthesis (N-Oxide Formation):
o Reagents: 8-Methoxyquinoline,

-CPBA (meta-chloroperoxybenzoic acid), DCM.[1]

o Procedure: Dissolve 8-methoxyquinoline in DCM. Add

-CPBA (1.2 eq) at 0°C. Stir at RT for 4h. Wash with
[31[4]

o Result: 8-Methoxyquinoline
-oxide.
o Rearrangement to Carbostyril (Polonovski-type):
o Reagents: Acetic anhydride (

), reflux.[1]

o Mechanism: The

-oxide rearranges to the 2-one (carbostyril) scaffold.

o Result: 8-Methoxyquinolin-2(1H)-one.[1][2]
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» Regioselective N-Methylation:

o

Reagents: Mel (Methyl lodide),

, DMF (or Acetone).[1]

[¢]

Insight: With the 8-position protected as a methoxy group, the amide nitrogen is the
primary nucleophile (under basic conditions where the lactam anion forms).

[¢]

Protocol: Suspend 8-methoxyquinolin-2(1H)-one (1.0 eq) and

(2.0 eq) in dry DMF. Add Mel (1.2 eq).[1] Stir at 60°C for 2h.

[¢]

Result:8-Methoxy-1-methylquinolin-2(1H)-one.
o Deprotection (The Critical Step):
o Reagents:

(Boron tribromide) in DCM or 48% HBr reflux.[1]

o Protocol: Dissolve intermediate in dry DCM at -78°C. Add

(IM in DCM, 3.0 eq) dropwise. Warm to RT and stir overnight. Quench with ice water.

o Result:8-Hydroxy-1-methylquinolin-2(1H)-one.

Synthetic Logic Diagram
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Figure 2: The "Protection-First" synthetic pathway ensures regioselectivity at the Nitrogen
atom.[1]

Pharmacology & Mechanism of Action
HIV-1 Integrase Inhibition (Allosteric)

Unlike the catalytic strand transfer inhibitors (INSTIs) like Raltegravir that chelate

in the active site, 8-hydroxyquinoline derivatives—specifically those modified at the 5- and 7-
positions—often act as LEDGF/p75 interaction inhibitors.[1]
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e Mechanism: The scaffold binds at the interface between the viral Integrase (IN) dimer and
the host cofactor LEDGF/p75.

» Role of 1-Methyl: N-methylation increases lipophilicity and alters the planar stacking
capability, potentially improving cell permeability compared to the charged 8-HQ salts.

o Key Interaction: The 8-OH group is critical for H-bonding with specific residues (e.g., Glul70
or His171) in the allosteric pocket, while the quinolinone core stacks against Trp131.[1]

Antimicrobial & Antifungal Activity

While 8-HQ Kkills bacteria via metal chelation (Cu/Zn), the 1-methyl-2-one derivatives often
show reduced potency unless functionalized with specific side chains (e.g., hydrazones or
sulfonamides).[1]

« Insight: The loss of the N-lone pair means these compounds do not strip metals from the
media as effectively. Their activity is likely driven by membrane disruption or enzyme-specific
inhibition (e.g., fungal reductases) rather than broad-spectrum chelation.[1]
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Experimental Validation Protocols
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Protocol 1: Regioselective N-Methylation of 8-
Methoxyquinolin-2(1H)-one

This protocol avoids the formation of the O-methylated imidate side product.[1]

Setup: Flame-dry a 50 mL round-bottom flask under Argon.
e Reactants: Add 8-methoxyquinolin-2(1H)-one (1.0 g, 5.7 mmol) and anhydrous

(1.58 g, 11.4 mmol).

e Solvent: Add anhydrous DMF (10 mL). Note: DMF promotes N-alkylation over O-alkylation
better than acetone for lactams.[1]

» Addition: Add Methyl lodide (0.43 mL, 6.9 mmol) dropwise via syringe.

o Reaction: Heat to 60°C for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][5] The N-methyl
product usually runs slightly higher (

) than the starting material (

).[1]

o Workup: Pour into ice water (50 mL). The product should precipitate. Filter, wash with water,
and dry.[1]

Yield Expectation: 85-95% (Off-white solid).

Protocol 2: AlphaScreen Assay for IN-LEDGF/p75
Inhibition

To verify the biological activity of synthesized derivatives.

o Components: Recombinant His-tagged Integrase (IN), Flag-tagged LEDGF/p75,
AlphaScreen Ni-chelate donor beads, and anti-Flag acceptor beads.[1]

o Buffer: 25 mM Tris-HCI (pH 7.4), 150 mM NacCl, 1 mM

, 0.1% BSA.
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 Incubation: Mix IN (300 nM) and LEDGF (100 nM) with the test compound (0.1 — 100 pM) in
a 384-well plate. Incubate 1 hour at 4°C.

o Detection: Add Donor and Acceptor beads. Incubate 1 hour in dark.

» Read: Measure signal on an EnVision Multilabel Plate Reader. A decrease in signal indicates
inhibition of the protein-protein interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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